molecular formula C24H28Cl2N4O2 B11830348 tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate

tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B11830348
M. Wt: 475.4 g/mol
InChI Key: LDUHSOYDMDTMSO-UHFFFAOYSA-N
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Description

tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzimidazole moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the benzimidazole moiety: This can be achieved by reacting o-phenylenediamine with 2,4-dichlorobenzaldehyde under acidic conditions.

    Attachment of the piperidine ring: The benzimidazole derivative is then reacted with a piperidine derivative under basic conditions to form the desired product.

    Introduction of the tert-butyl ester group: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and piperidine rings.

    Reduction: Reduced derivatives with hydrogenated benzimidazole or piperidine rings.

    Substitution: Substituted derivatives with new functional groups attached to the benzimidazole moiety.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its benzimidazole moiety is known to interact with DNA and proteins, making it a candidate for studying these interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. The benzimidazole moiety is a common pharmacophore in many drugs, and the addition of the piperidine ring and tert-butyl ester group may enhance its pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the development of new products with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can bind to proteins, inhibiting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate is unique due to the presence of the 2,4-dichlorobenzyl group, which enhances its lipophilicity and potential interactions with biological targets. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C24H28Cl2N4O2

Molecular Weight

475.4 g/mol

IUPAC Name

tert-butyl 3-[[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C24H28Cl2N4O2/c1-24(2,3)32-23(31)29-12-6-7-18(15-29)27-22-28-20-8-4-5-9-21(20)30(22)14-16-10-11-17(25)13-19(16)26/h4-5,8-11,13,18H,6-7,12,14-15H2,1-3H3,(H,27,28)

InChI Key

LDUHSOYDMDTMSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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